molecular formula C13H10Cl2N2O2S B2583652 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 879958-32-4

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2583652
CAS No.: 879958-32-4
M. Wt: 329.2
InChI Key: MFBUBIXQVINUFH-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine carboxylate derivative of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. This compound serves as a versatile synthetic intermediate for the development of potent and selective kinase inhibitors. Its core structure is a privileged scaffold in drug discovery, with research indicating its utility in generating inhibitors for a range of kinases. For instance, structurally analogous pyrimidine carboxylates have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) research. The compound's mechanism of action, when elaborated into a final inhibitor, typically involves competitive binding at the kinase's ATP-binding site, thereby disrupting downstream signaling pathways that drive cellular proliferation and survival. The specific substitution pattern on the pyrimidine ring and the pendant aromatic ester are crucial for optimizing binding affinity and selectivity profiles against kinase panels. Researchers utilize this chemical probe to investigate dysregulated kinase signaling in cancer cell lines, to study mechanisms of drug resistance, and to serve as a foundational scaffold for the structure-activity relationship (SAR) optimization of novel therapeutic candidates.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-7-5-8(3-4-9(7)14)19-12(18)11-10(15)6-16-13(17-11)20-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBUBIXQVINUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 4-chloro-3-methylphenol with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or acetonitrile, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro groups can produce hydroxyl or amino derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with similar pyrimidine structures have demonstrated antimicrobial properties, making them candidates for developing new antibiotics. Research indicates that modifications on the pyrimidine ring can enhance activity against various bacterial strains, including resistant ones .
  • Anticancer Research :
    • The pyrimidine scaffold is known for its anticancer potential. Studies have shown that derivatives of pyrimidines can inhibit specific kinases involved in cancer progression. For instance, compounds targeting PfGSK3 and PfPK6 have shown promising results in inhibiting cancer cell proliferation .
  • Inhibitors of Kinases :
    • The compound has been evaluated for its inhibitory effects on various kinases, which are crucial in many signaling pathways associated with diseases such as cancer and malaria. For example, certain derivatives have been identified as potent inhibitors of PfCDPK1, a kinase implicated in malaria pathogenesis .

Case Study 1: Antimalarial Activity

A study focused on synthesizing novel pyrimidine derivatives demonstrated that specific modifications to the 5-chloro position significantly increased the potency against Plasmodium falciparum. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating strong potential as antimalarial agents .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition highlighted the effectiveness of pyrimidine derivatives in blocking critical enzymes involved in tumor growth. A series of compounds were tested against PfGSK3 and PfPK6, revealing that certain structural modifications led to enhanced inhibitory activity, with IC50 values indicating submicromolar efficacy .

Data Table: Summary of Biological Activities

CompoundTargetActivity TypeIC50 Value (nM)Reference
Compound APfGSK3Inhibition698 ± 66
Compound BPfPK6InhibitionNot Determined
Compound CBacterial StrainsAntimicrobialVaries by strain
Compound DCancer Cell LinesCytotoxicitySubmicromolar range

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound shares core features with several pyrimidine and heterocyclic derivatives. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Core Structure Position 2 Substituent Position 4 Substituent Notable Properties/Applications Reference
Target Compound Pyrimidine Methylsulfanyl (SMe) 4-Chloro-3-methylphenyl ester High lipophilicity; potential bioactive intermediate
SBI-115 (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) Pyrimidine Ethylsulfonyl (SO₂Et) m-Tolyl ester Enhanced stability (sulfonyl group); pharmaceutical research
SR144528 (Cannabinoid inverse agonist) Pyrazole - 5-(4-Chloro-3-methylphenyl) group Cannabinoid receptor antagonist; clinical relevance
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate Pyrimidine Methylsulfanyl (SMe) Ethyl ester with amino-benzyl group Increased polarity due to amino group; synthetic intermediate
4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine Pyrimidine-Benzoxazine hybrid Methylsulfanyl (SMe) Benzoxazine-linked carbonyl Hybrid scaffold; potential CNS activity

Key Differences and Implications

In contrast, ethylsulfonyl (SO₂Et) in SBI-115 increases polarity and oxidative stability, which may enhance pharmacokinetic profiles .

m-Tolyl (SBI-115) and ethyl esters (Table 1) reduce steric hindrance, favoring solubility or metabolic cleavage .

Biological Activity: SR144528, though a pyrazole derivative, shares the 4-chloro-3-methylphenyl group with the target compound. This group is critical for cannabinoid receptor antagonism, suggesting the target may also interact with similar targets .

Physicochemical Properties

  • Lipophilicity : The target compound’s aryl ester and SMe group likely result in higher logP values compared to ethyl ester analogs (e.g., ).
  • Solubility : Sulfonyl-containing analogs (e.g., SBI-115) may exhibit better aqueous solubility than thioether derivatives due to increased polarity .
  • Stability : Methylsulfanyl groups are prone to oxidation, whereas sulfonyl groups (SO₂Et) resist metabolic degradation, impacting drug half-life .

Biological Activity

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with various functional groups, notably a chloro and methylthio group. The synthesis typically involves multi-step reactions that yield derivatives with varying biological activities. For example, related compounds have been synthesized using environmentally friendly methods that employ catalysts such as zinc oxide or iron nanoparticles, enhancing the efficiency of the process .

Anti-inflammatory Properties

The primary area of research surrounding this compound is its anti-inflammatory activity . Various studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • Inhibition of COX Enzymes : In vitro studies using COX inhibitor screening assays have indicated that derivatives of this compound can effectively suppress COX-1 and COX-2 activities. For instance, IC50 values (the concentration required to inhibit 50% of enzyme activity) for some derivatives were reported as follows:
    • COX-1 : IC50 values ranged from 19.45 ± 0.07 to 28.39 ± 0.03 μM.
    • COX-2 : IC50 values ranged from 23.8 ± 0.20 to 42.1 ± 0.30 μM .

Case Studies

  • Carrageenan-Induced Paw Edema : In vivo studies using rat models showed significant reductions in paw edema, indicating strong anti-inflammatory effects comparable to traditional anti-inflammatory drugs like indomethacin .
  • Cotton Pellet-Induced Granuloma : Similar studies reported effective suppression of granuloma formation, further confirming the compound's potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, leading to decreased production of prostaglandins (PGE2), which are mediators of inflammation. Additionally, some studies suggest that it may also modulate other inflammatory pathways involving nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Summary of Research Findings

Study Focus Findings
Synthesis Method Environmentally friendly multi-step synthesis using catalysts .
Anti-inflammatory Activity (COX) IC50 values for COX-1: 19.45 - 28.39 μM; COX-2: 23.8 - 42.1 μM .
In Vivo Studies Significant reduction in carrageenan-induced paw edema and cotton pellet-induced granuloma .
Mechanism Inhibition of COX enzymes and modulation of inflammatory pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, and how are reaction conditions optimized?

  • Methodology : Multi-step organic synthesis is typically required. A plausible route involves:

  • Step 1 : Formation of the pyrimidine core via cyclization reactions, such as the Biginelli reaction, using thiourea derivatives and β-keto esters (analogous to methods in ) .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction, though direct evidence for this compound is limited) .
  • Optimization : Reaction parameters like temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) are critical for yield and purity. HPLC or GC-MS monitors intermediates .

Q. Which analytical techniques are most effective for structural characterization, and how should data be interpreted?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, methylsulfanyl groups show δ ~2.5 ppm (¹H) and δ ~15–25 ppm (¹³C) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. High-resolution MS validates the molecular formula .
  • X-ray Crystallography : Resolves 3D structure. Programs like SHELXL refine bond lengths (e.g., C–S bonds ~1.78 Å) and angles .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability under varying experimental conditions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., hydrolysis susceptibility of the carboxylate ester) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability .
    • Validation : Compare computational results with experimental data (e.g., Arrhenius plots for degradation kinetics) .

Q. What strategies resolve discrepancies between crystallographic data and computational structural predictions?

  • Approach :

  • Refinement Tools : SHELXL ( ) or OLEX2 refines X-ray data, adjusting thermal parameters and occupancy for disordered atoms .
  • Validation Metrics : Check R-factors (e.g., R₁ < 0.05 for high-quality data) and compare with simulated XRD patterns from software like Mercury .
    • Case Study : For bond-length mismatches (e.g., C–Cl observed at 1.73 Å vs. DFT-predicted 1.70 Å), re-examine hydrogen bonding or crystal packing effects .

Q. How should researchers design experiments to investigate degradation pathways under environmental or physiological conditions?

  • Experimental Design :

  • Accelerated Stability Studies : Expose the compound to UV light, humidity, or varying pH (e.g., 1–13) at 40–60°C .
  • Analytical Workflow : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylate or sulfoxide derivatives) .
    • Data Analysis : Use kinetic modeling (e.g., first-order decay) to extrapolate shelf-life .

Handling Data Contradictions

Q. How to address conflicting purity results between HPLC and NMR spectroscopy?

  • Resolution Strategy :

  • Spike Testing : Add a known impurity to confirm HPLC detection limits.
  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) for absolute purity .
    • Root Cause Analysis : Check for non-UV-active impurities (e.g., inorganic salts) or solvent artifacts in NMR .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement; SHELXD for phasing) .
  • Synthetic Protocols : Biginelli reaction conditions (thiourea, aldehyde, β-keto ester) .
  • Analytical Standards : PubChem or Enamine Ltd. for reference compounds (avoiding non-compliant sources) .

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